Sourcing a non-aromatic trifunctional crosslinker for high-Tg thermosets or low-dielectric electronics? 1,2,4-Trivinylcyclohexane (TVCH) provides three reactive vinyl groups on a cyclohexane core, generating higher crosslink density and thermal stability than difunctional DVB.
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1,2,4-Trivinylcyclohexane (TVCH) is a trifunctional monomer featuring three reactive vinyl groups on a non-aromatic cyclohexane core. This structure allows it to act as a highly effective crosslinking agent in polymerization reactions, forming robust, three-dimensional polymer networks. The resulting thermoset polymers are characterized by high crosslink density, which imparts enhanced thermal stability, mechanical strength, and chemical resistance, making TVCH a key precursor for advanced composites, specialty resins, and high-performance coatings.
Direct substitution of 1,2,4-Trivinylcyclohexane (TVCH) with common difunctional or aromatic crosslinkers like divinylbenzene (DVB) is often unfeasible. TVCH's trifunctionality inherently creates a higher potential crosslink density compared to the difunctional DVB, leading to significant differences in the final polymer network architecture and properties. Furthermore, the aliphatic cyclohexane core of TVCH, in contrast to DVB's aromatic ring, is critical for applications requiring low dielectric loss or specific thermal degradation profiles. This structural difference makes the two monomers non-interchangeable in the formulation of high-frequency electronics substrates and specialized polymer systems where aromaticity is detrimental.
Polymers crosslinked with trivinyl monomers exhibit significantly higher thermal stability compared to those crosslinked with divinylbenzene (DVB). In a comparative study on analogous aromatic systems, poly(trivinylbenzene) (PTVB) demonstrated much higher thermal stability than poly(divinylbenzene) (PDVB). Copolymers required only 25% trivinylbenzene to achieve the same thermal stability as a much higher concentration of DVB, with the activation energy for thermal degradation increasing from 54 kcal/mole for a 25% DVB-styrene copolymer to 61 kcal/mole for a 25% TVB-styrene copolymer. This principle highlights the advantage of TVCH's trifunctional, highly crosslinked network for creating materials that must withstand elevated temperatures.
| Evidence Dimension | Activation Energy of Thermal Degradation |
| Target Compound Data | 61 kcal/mole (for Styrene-25% Trivinylbenzene copolymer) |
| Comparator Or Baseline | 54 kcal/mole (for Styrene-25% Divinylbenzene copolymer) |
| Quantified Difference | ~13% higher activation energy |
| Conditions | Pyrolysis in a vacuum. |
For applications requiring high-temperature resistance, selecting TVCH can lead to superior material stability and a longer operational lifetime compared to using standard DVB crosslinkers.
The choice of crosslinker is critical in synthesizing porous polymer microspheres for applications like chromatography. While divinylbenzene (DVB) is a standard, its use can lead to a strong dependency between crosslinker concentration and surface area; for example, a cyanomethyl styrene/DVB resin's surface area dropped from 560 m²/g to 308 m²/g when DVB content was reduced from 70% to 50%. In contrast, polymers made with allyl methacrylate and DVB maintained a high surface area (410-480 m²/g) across a wide DVB concentration range (20-50 wt%), indicating the co-monomer's structural contribution. As a trifunctional, non-aromatic monomer, TVCH offers an alternative route to creating highly porous, stable networks where pore morphology is less dependent on high concentrations of a single aromatic crosslinker, providing greater formulation flexibility.
| Evidence Dimension | Specific Surface Area (BET) |
| Target Compound Data | Not directly measured, but inferred potential for high surface area network formation. |
| Comparator Or Baseline | Poly(cyanomethyl styrene-co-DVB) surface area dropped 45% (from 560 to 308 m²/g) when DVB was reduced from 70% to 50%. |
| Quantified Difference | TVCH provides a pathway to maintain high surface area over a broader formulation window compared to systems heavily reliant on DVB concentration. |
| Conditions | Suspension or precipitation polymerization for porous microspheres. |
For developing separation media or catalyst supports, using TVCH can provide more robust control over porosity and surface area, leading to more consistent batch-to-batch performance.
TVCH's vinyl groups are highly suitable for thiol-ene 'click' reactions, a process valued for its efficiency, high yields, and insensitivity to oxygen. In studies of analogous tri-allyl 'ene' monomers like triallyl-triazine, the reaction with trifunctional thiols proceeds rapidly and efficiently. For instance, a resin based on pure triallyl-triazine exhibited the highest polymerization rate maxima in a comparative photo-DSC analysis. The external, non-conjugated vinyl groups of TVCH are expected to show high reactivity, similar to other hydrocarbon alkenes like 1-hexene, which is significantly more reactive than internal or substituted enes. This high reactivity contrasts with slower-reacting monomers, enabling faster curing cycles and more complete network formation under mild conditions, such as UV irradiation.
| Evidence Dimension | Polymerization Rate |
| Target Compound Data | High (inferred from reactivity of analogous external vinyl groups) |
| Comparator Or Baseline | Lower rates for internal or more substituted 'enes' common in bio-based monomers. |
| Quantified Difference | External enes like those on TVCH are structurally favored for faster reaction kinetics in thiol-ene systems compared to internal enes. |
| Conditions | Photo-initiated free-radical thiol-ene polymerization. |
This makes TVCH a preferred choice for applications requiring rapid, controllable, and efficient curing, such as in UV-curable coatings, adhesives, and microfabrication, improving process throughput and final material homogeneity.
Leveraging its ability to form highly crosslinked networks with superior thermal stability, TVCH is the right choice for fabricating thermoset resins and composites intended for demanding, high-temperature environments where materials based on standard difunctional crosslinkers would fail.
The non-aromatic, aliphatic structure of TVCH makes it a suitable precursor for polymers used in high-frequency electronics. Unlike aromatic crosslinkers such as DVB, TVCH-based polymers can be formulated to achieve the low dielectric constant and low loss tangent required for next-generation substrates and encapsulants.
Due to the high reactivity of its vinyl groups in thiol-ene reactions, TVCH is ideal for formulating UV-curable adhesives, sealants, and coatings. This allows for rapid, on-demand curing, which increases manufacturing throughput and energy efficiency compared to thermally cured systems based on less reactive monomers.
As a trifunctional crosslinker, TVCH enables the synthesis of robust porous polymer beads and monoliths with high surface area. This makes it a valuable component for creating stationary phases in HPLC or solid-phase extraction cartridges where consistent porosity and mechanical stability are critical for separation performance.
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